molecular formula C15H14INO2 B15290295 4-iodo-N-(4-methoxyphenyl)-N-methylbenzamide

4-iodo-N-(4-methoxyphenyl)-N-methylbenzamide

Cat. No.: B15290295
M. Wt: 367.18 g/mol
InChI Key: RDLAYUIGMDFBBA-UHFFFAOYSA-N
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Description

4-iodo-N-(4-methoxyphenyl)-N-methylbenzamide is an organic compound with the molecular formula C15H14INO2 It is characterized by the presence of an iodine atom, a methoxy group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N-(4-methoxyphenyl)-N-methylbenzamide typically involves the iodination of N-(4-methoxyphenyl)-N-methylbenzamide. One common method is the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-iodo-N-(4-methoxyphenyl)-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: Products include amines or other reduced derivatives.

Scientific Research Applications

4-iodo-N-(4-methoxyphenyl)-N-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-iodo-N-(4-methoxyphenyl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact mechanism of action depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-iodo-N-(4-methoxyphenyl)benzenesulfonamide
  • 4-iodo-2-methoxyphenol
  • 4’-iodo-N-(4-methoxyphenyl)-4-biphenylamine

Uniqueness

4-iodo-N-(4-methoxyphenyl)-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and biological effects, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C15H14INO2

Molecular Weight

367.18 g/mol

IUPAC Name

4-iodo-N-(4-methoxyphenyl)-N-methylbenzamide

InChI

InChI=1S/C15H14INO2/c1-17(13-7-9-14(19-2)10-8-13)15(18)11-3-5-12(16)6-4-11/h3-10H,1-2H3

InChI Key

RDLAYUIGMDFBBA-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)I

Origin of Product

United States

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